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molecular formula C9H9FN4 B8410932 3-Fluoro-4-(4-methyl-[1,2,3]triazol-1-yl)-phenylamine

3-Fluoro-4-(4-methyl-[1,2,3]triazol-1-yl)-phenylamine

Cat. No. B8410932
M. Wt: 192.19 g/mol
InChI Key: KHADGOUJYUIOFT-UHFFFAOYSA-N
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Patent
US07473699B2

Procedure details

1-(2-Fluoro-4-nitro-phenyl)-4-methyl-[1,2,3]-triazole (Intermediate 22) (38.3 g, 0.173 mol) and SnCl2 2H2O (200 g, 0.886 mol) were reacted as described for Intermediate 27 to give the crude title compound as a off-white solid (31.9 g), which was used directly for the next reaction.
Name
1-(2-Fluoro-4-nitro-phenyl)-4-methyl-[1,2,3]-triazole
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[C:14]([CH3:16])[N:13]=[N:12]1.Cl[Sn]Cl>>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[C:14]([CH3:16])[N:13]=[N:12]1

Inputs

Step One
Name
1-(2-Fluoro-4-nitro-phenyl)-4-methyl-[1,2,3]-triazole
Quantity
38.3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=NC(=C1)C
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=NC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1N=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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